The compound 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that incorporates a benzodiazole core with various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities. It is classified as a benzodiazole derivative, which are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and antimicrobial effects.
This compound can be synthesized through various organic chemistry methods, often involving multi-step synthetic routes that incorporate different chemical reactions to build its complex structure. The specific synthesis methods and pathways can vary based on the desired yield and purity.
Chemical Classification:
The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and minimize by-products. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole can be represented by its molecular formula:
| Property | Data |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole |
| InChI | InChI=1S/C18H20N4O2/c1-23... |
| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)COC4=NC=CN=C4 |
This structure includes a benzodiazole ring fused with a piperidine ring and a methoxypyrimidine moiety.
The compound's structural data provides insights into its potential interactions with biological targets, influencing its pharmacological properties.
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes within biological systems.
Research indicates that compounds with similar structures may act on neurotransmitter systems or exhibit enzyme inhibition properties, which could be relevant for therapeutic applications.
The physical properties of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole include:
Chemical properties include:
Relevant data from studies indicate that modifications in substituents can significantly affect solubility and reactivity.
The compound has potential applications in various scientific fields:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7